Methyl 5-bromo-2-methyl-3-(trifluoromethyl)benzoate

Suzuki coupling C–Br oxidative addition palladium catalysis

Methyl 5-bromo-2-methyl-3-(trifluoromethyl)benzoate (CAS 2167876-85-7; molecular formula C₁₀H₈BrF₃O₂; molecular weight 297.07 g·mol⁻¹) is a trisubstituted benzoate ester bearing bromine at the 5-position, a trifluoromethyl group at the 3-position, and a methyl group at the 2-position. It is classified as a halogenated aromatic ester and is primarily employed as a versatile synthetic intermediate in medicinal chemistry and agrochemical research programs.

Molecular Formula C10H8BrF3O2
Molecular Weight 297.07 g/mol
Cat. No. B8107193
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-bromo-2-methyl-3-(trifluoromethyl)benzoate
Molecular FormulaC10H8BrF3O2
Molecular Weight297.07 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1C(F)(F)F)Br)C(=O)OC
InChIInChI=1S/C10H8BrF3O2/c1-5-7(9(15)16-2)3-6(11)4-8(5)10(12,13)14/h3-4H,1-2H3
InChIKeyXYSCGGKJDWBLHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5-bromo-2-methyl-3-(trifluoromethyl)benzoate – Identity, Physicochemical Profile, and Procurement Baseline


Methyl 5-bromo-2-methyl-3-(trifluoromethyl)benzoate (CAS 2167876-85-7; molecular formula C₁₀H₈BrF₃O₂; molecular weight 297.07 g·mol⁻¹) is a trisubstituted benzoate ester bearing bromine at the 5-position, a trifluoromethyl group at the 3-position, and a methyl group at the 2-position . It is classified as a halogenated aromatic ester and is primarily employed as a versatile synthetic intermediate in medicinal chemistry and agrochemical research programs . The compound is commercially available from multiple suppliers at purity grades ≥95%, with select vendors offering ≥98% purity under ISO-certified quality systems . Its structural features—an aryl bromide handle for palladium-catalyzed cross-coupling, a metabolically stabilizing trifluoromethyl pharmacophore, and a methyl ester prodrug/blocking group—distinguish it from simpler benzoate analogs and enable downstream diversification into complex bioactive scaffolds.

Why Methyl 5-bromo-2-methyl-3-(trifluoromethyl)benzoate Cannot Be Interchanged with Its Closest Analogs


The specific 2-methyl-3-trifluoromethyl-5-bromo substitution pattern encodes a unique electronic and steric profile that governs its reactivity in metal-catalyzed cross-coupling, its pharmacokinetic properties in derived bioactive molecules, and the regiochemical outcome of subsequent transformations. Replacing bromine with chlorine reduces oxidative addition rates by approximately two orders of magnitude under standard Suzuki–Miyaura conditions [1], while substitution with iodine introduces premature catalyst deactivation and unwanted homocoupling. Removing or relocating the trifluoromethyl group abolishes the metabolic stability and lipophilicity enhancement that this functional group confers in medicinal chemistry programs targeting epigenetic enzymes such as EZH2 [2]. Substituting the methyl ester for the free carboxylic acid or a different ester alters solubility, crystallinity, and the deprotection strategy. These interdependent structure–property relationships mean that ‘in-class’ analogs with different halogen, alkyl, or perfluoroalkyl substitution patterns cannot serve as drop-in replacements without re-validating the entire synthetic route and biological profile. The quantitative evidence below documents exactly where this compound demonstrates measurable differentiation.

Methyl 5-bromo-2-methyl-3-(trifluoromethyl)benzoate – Head-to-Head and Class-Level Differentiation Evidence


Halogen Reactivity: C–Br Oxidative Addition Advantage Over C–Cl for Palladium-Catalyzed Cross-Coupling

In palladium(0)-catalyzed cross-coupling reactions, the rate-determining oxidative addition step is approximately 10²-fold faster for aryl bromides than for aryl chlorides under standard conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80 °C) [1]. Methyl 5-bromo-2-methyl-3-(trifluoromethyl)benzoate, bearing a C–Br bond at the sterically accessible 5-position, is therefore substantially more reactive than its theoretical 5-chloro analog (methyl 5-chloro-2-methyl-3-(trifluoromethyl)benzoate; CAS not assigned), for which the C–Cl bond would require specialized, often more expensive ligand systems (e.g., Buchwald-type biarylphosphines) to achieve comparable conversion rates. This differentiation directly impacts synthetic route economy: the bromo compound enables shorter reaction times, lower catalyst loadings, and milder conditions, reducing both direct and indirect procurement costs.

Suzuki coupling C–Br oxidative addition palladium catalysis building block reactivity

Lipophilicity Enhancement: Trifluoromethyl vs. Methyl Substituent Effect on LogP

The trifluoromethyl group at the 3-position confers a significant lipophilicity increase relative to the non-fluorinated analog. Methyl 5-bromo-2-methylbenzoate (CAS 79669-50-4; C₉H₉BrO₂; MW 229.07) has a computed LogP of approximately 2.9–3.1 (estimated via fragmentation methods) . The target compound, methyl 5-bromo-2-methyl-3-(trifluoromethyl)benzoate, incorporates a –CF₃ substituent that contributes an incremental Hansch π value of approximately +0.88 [1], yielding an estimated LogP of 3.7–3.9. This ~0.8–1.0 log unit increase corresponds to an approximately 6–10-fold greater partition into octanol versus water, enhancing passive membrane permeability. For agrochemical and pharmaceutical programs where target engagement requires penetration of lipophilic barriers (e.g., plant cuticles, blood–brain barrier), this differentiation is functionally meaningful.

lipophilicity LogP trifluoromethyl membrane permeability ADME

EZH2 Inhibitor Potency: Trifluoromethyl-Substituted Benzamide Moiety Enables Nanomolar Activity

A compound incorporating the 5-bromo-2-methyl-3-(trifluoromethyl)benzamide moiety (derivable from the target methyl ester via hydrolysis and amide coupling) has been characterized in the BindingDB database (BDBM50149882; CHEMBL3771083) as an inhibitor of human Enhancer of Zeste Homolog 2 (EZH2) methyltransferase with an IC₅₀ of 30 nM in a biochemical pull-down assay [1]. While a direct ‘des-CF₃’ comparator has not been reported in the same assay, extensive structure–activity relationship (SAR) literature on EZH2 inhibitors demonstrates that removal or replacement of the 3-trifluoromethyl group with –CH₃ or –H consistently results in a >10-fold loss of potency [2]. This class-level inference positions the CF₃ substituent as a pharmacophoric requirement for achieving nanomolar target engagement, making the target ester a strategically valuable intermediate for medicinal chemists pursuing EZH2 and related epigenetic targets.

EZH2 inhibitor epigenetics histone methyltransferase SAR trifluoromethyl pharmacophore

Regioisomeric Differentiation: 5-Bromo-2-methyl vs. 3-Bromo-4-methyl Substitution Patterns

The target compound (2-methyl-3-trifluoromethyl-5-bromo substitution) has a closely related regioisomer: methyl 3-bromo-4-methyl-5-(trifluoromethyl)benzoate (CAS 2324179-07-7; boiling point 267.8±40.0 °C at 760 mmHg) . In the target isomer, the bromine at C5 is para to the ester and meta to the CF₃ group, placing it in an electronically activated position for nucleophilic aromatic substitution and in a sterically unencumbered environment for oxidative addition to Pd(0). In the 3-bromo-4-methyl isomer, the bromine is ortho to the CF₃ group, introducing steric compression that can retard catalyst approach and reduce cross-coupling yields by 15–30% depending on the coupling partner [1]. This regioisomeric distinction is critical for synthetic route design: the target compound offers more predictable and higher-yielding downstream diversification.

regioisomer positional isomer cross-coupling selectivity steric effects

Supply Purity Differentiation: 98% (ISO-Certified) vs. 95% Commercial Grades

Methyl 5-bromo-2-methyl-3-(trifluoromethyl)benzoate is commercially available in multiple purity grades. MolCore supplies the compound at NLT 98% purity under an ISO-certified quality management system, with batch-specific certificates of analysis (CoA) including HPLC, NMR, and GC data . AKSci lists the compound at 95% minimum purity without specifying analytical certification . For medicinal chemistry applications where unknown impurities can confound biological assay interpretation, the 98% grade offers a quantifiable reduction in potential confounding variables. The 3-percentage-point purity difference corresponds to up to a 2.5-fold reduction in total impurities (from ≤5% to ≤2%), which is meaningful when compound libraries are screened at micromolar concentrations where impurities at >1% may contribute to off-target signals.

purity QA/QC ISO certification procurement specification

High-Value Application Scenarios for Methyl 5-bromo-2-methyl-3-(trifluoromethyl)benzoate


Building Block for EZH2 and Other Epigenetic Inhibitor Programs

The 5-bromo-2-methyl-3-(trifluoromethyl)benzamide moiety derived from this ester has demonstrated nanomolar inhibitory activity against human EZH2 methyltransferase (IC₅₀ = 30 nM) [2]. Medicinal chemistry teams pursuing EZH2, EZH1, or PRC2-targeted therapies can use this ester as a central intermediate for SAR exploration, leveraging the trifluoromethyl group as a metabolically stable pharmacophore that enhances target engagement and cellular potency. The availability of the 98%-pure, ISO-certified material ensures reproducibility across medicinal chemistry campaigns .

Agrochemical Intermediate Requiring Optimized Lipophilicity for Foliar Uptake

The computed ΔLogP of approximately +0.9 units relative to the non-CF₃ analog indicates that downstream derivatives of this ester will exhibit enhanced passive diffusion across plant cuticles. Agrochemical discovery programs targeting systemic herbicides or fungicides that require foliar penetration can benefit from the intrinsic lipophilicity advantage conferred by the 3-trifluoromethyl substituent, reducing the need for additional formulation adjuvants.

Library Synthesis via Suzuki–Miyaura Diversification at the C5 Bromo Position

The C5 aryl bromide is electronically activated (para to ester, meta to CF₃) and sterically accessible, enabling high-yielding Suzuki–Miyaura coupling with diverse aryl- and heteroarylboronic acids under standard conditions [1]. Compared to the 5-chloro analog (requiring specialized ligands) or the 3-bromo regioisomer (sterically hindered, lower yields), this building block offers a superior cost-to-diversity ratio for the parallel synthesis of compound libraries [4].

Quality-Controlled Intermediate for GLP Toxicology Batch Synthesis

For programs advancing lead compounds into regulatory toxicology studies, the 98% purity grade with full analytical certification (HPLC, NMR, GC) provides the traceability and impurity control required under GLP guidelines. The ≤2% total impurity specification reduces the risk that a structurally related impurity—potentially arising from a lower-purity 95% batch—could confound toxicological findings or trigger costly repeat studies [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 5-bromo-2-methyl-3-(trifluoromethyl)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.